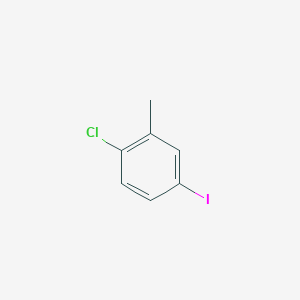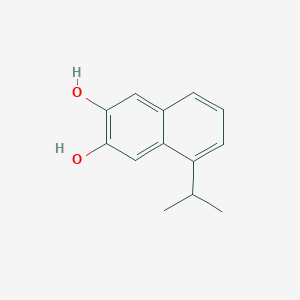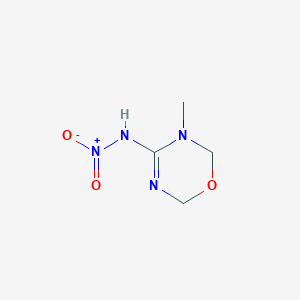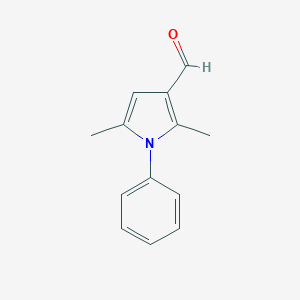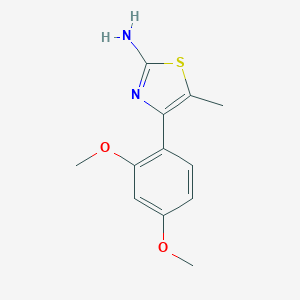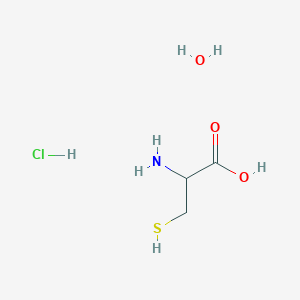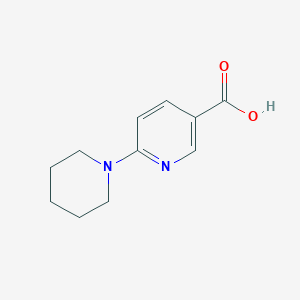
6-Piperidinonicotinic acid
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds related to 6-Piperidinonicotinic acid involves several innovative approaches. One method includes the three-component condensation of 4-piperidinones, 5-pyrazolones, and malononitrile, which proceeds chemically and electrochemically. This process is a convenient one-step means of synthesis for substituted derivatives, with electrochemical reactions offering milder conditions and higher yields (Shestopalov et al., 2002). Additionally, the stereoselective preparation of Teneraic acid, a related compound, through anodic oxidation and cobalt-catalyzed carbonylation, showcases the complexity and precision achievable in synthesizing stereochemically defined piperidinonic acids (Amino et al., 2017).
Molecular Structure Analysis
The molecular structure of 6-Piperidinonicotinic acid and its derivatives is crucial for understanding their reactivity and properties. Structural isomerization studies, such as the transformation of 2-anilinonicotinic acid to 6-anilinonicotinic acids, reveal the formation of new synthons and the importance of hydrogen-bond strength in the molecular arrangement of these compounds (Peng et al., 2018).
Chemical Reactions and Properties
The chemical reactivity of 6-Piperidinonicotinic acid derivatives is highlighted by various synthetic methods and reactions. For instance, the stereoselective synthesis of 2,6-cis- and 2,6-trans-piperidines through organocatalytic aza-Michael reactions demonstrates the flexibility in generating complex piperidine scaffolds with precise stereochemistry (Ying et al., 2011). Additionally, the discovery of antimycobacterial spiro-piperidin-4-ones via an atom-economic and stereoselective synthesis underscores the potential of these compounds in medicinal chemistry (Kumar et al., 2008).
Applications De Recherche Scientifique
Neuroprotective Applications :
- Quercetin and piperine have shown potential neuroprotective effects against MPTP-induced neurotoxicity in rats, suggesting that piperine may enhance the antioxidant and anti-inflammatory properties of quercetin. This could imply potential applications for 6-Piperidinonicotinic acid derivatives in neuroprotection (Singh, Jamwal, & Kumar, 2017).
Antibacterial and Antimicrobial Applications :
- Certain piperidinecarboxylic acids have been identified as potent inhibitors of gamma-aminobutyric acid uptake, which could have implications for the design of new drugs targeting the central nervous system. These findings might be relevant for derivatives of 6-Piperidinonicotinic acid, suggesting potential applications in creating new antibacterial agents (Ali et al., 1985).
Synthetic Studies and Pharmaceutical Intermediates :
- The synthesis of (–)-piperidine alkaloids like (–)-pelletierine and (–)-homopipecolic acid has been described, which indicates the importance of piperidine structures in the synthesis of complex organic molecules. This could suggest that 6-Piperidinonicotinic acid might serve as a useful intermediate or target in synthetic organic chemistry (高健倫, 2012).
Potential in Anticancer Research :
- A series of 3-chloro-3-methyl-2,6-diarylpiperidin-4-ones were synthesized and evaluated as potential anti-cancer agents, demonstrating therapeutic efficacy against various diseases. This underscores the potential of piperidine derivatives, such as 6-Piperidinonicotinic acid, in cancer research (Ramalingam et al., 2022).
Inflammation and Ulcerative Colitis :
- Piperine, a compound related to piperidine, has shown therapeutic potential in ameliorating ulcerative colitis and reducing TLR4 mediated inflammation in mice. This suggests that derivatives of piperidine, like 6-Piperidinonicotinic acid, might have applications in treating inflammatory conditions (Gupta et al., 2015).
Erectile Dysfunction Treatment :
- Piperidine derivatives have been studied for their potential use in treating erectile dysfunction, highlighting the broad therapeutic possibilities for piperidine-related compounds, which could extend to 6-Piperidinonicotinic acid (Patel et al., 2006).
Copper Corrosion Inhibition :
- Piperidine and certain piperidones have been investigated as inhibitors for the corrosion of copper in acidic environments, suggesting industrial applications for 6-Piperidinonicotinic acid and its derivatives in protecting metals from corrosion (Sankarapapavinasam et al., 1991).
Antiplatelet Activities :
- Derivatives of piperlongumine, a pyridone alkaloid, showed inhibitory effects on platelet aggregation, indicating that piperidine structures could be valuable in developing treatments for conditions related to blood clotting. This might include derivatives like 6-Piperidinonicotinic acid (Park et al., 2008).
Safety And Hazards
Orientations Futures
Piperidine derivatives, including 6-Piperidinonicotinic acid, have significant potential in the field of drug discovery . They play a crucial role in the pharmaceutical industry and their derivatives are present in more than twenty classes of pharmaceuticals . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Propriétés
IUPAC Name |
6-piperidin-1-ylpyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2/c14-11(15)9-4-5-10(12-8-9)13-6-2-1-3-7-13/h4-5,8H,1-3,6-7H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLPWWMSKVYYSEY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC=C(C=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20383387 | |
| Record name | 6-(Piperidin-1-yl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20383387 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Piperidinonicotinic acid | |
CAS RN |
120800-50-2 | |
| Record name | 6-(Piperidin-1-yl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20383387 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



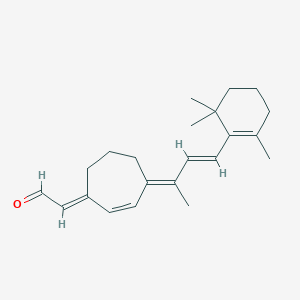
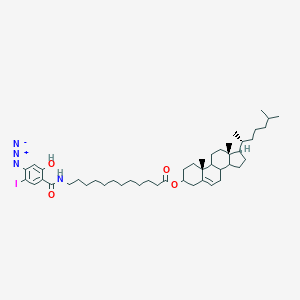
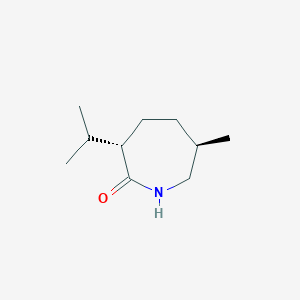
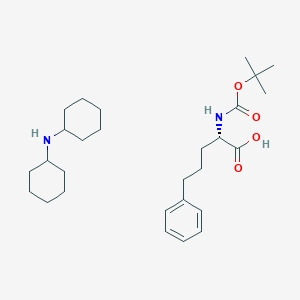
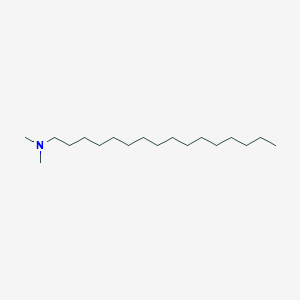
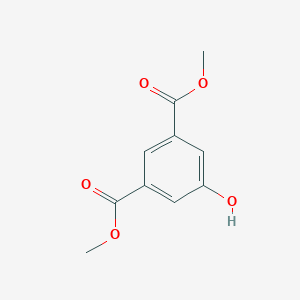
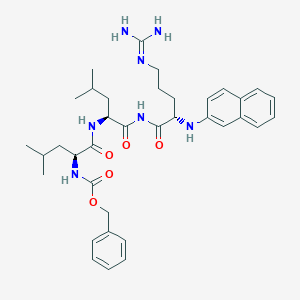
![3-Pyridazinamine, 6-[[(4-methoxyphenyl)methyl]thio]-](/img/structure/B57328.png)
